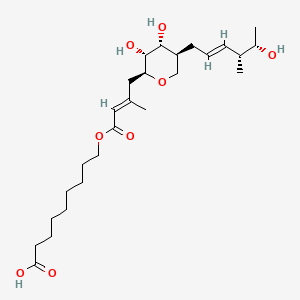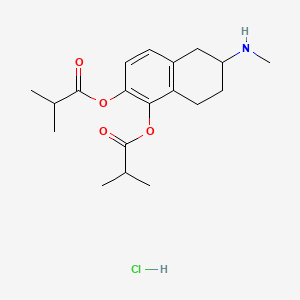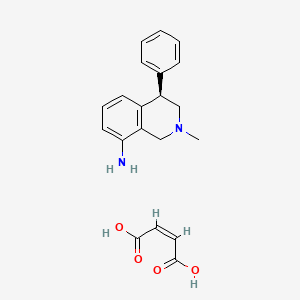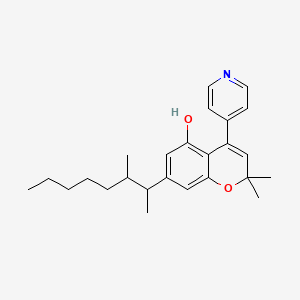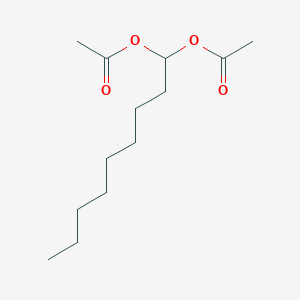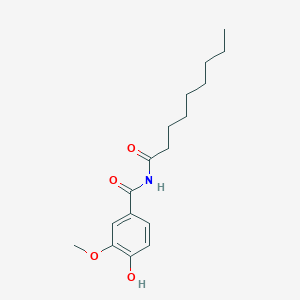
Pyrantel pamoate
Overview
Description
Pyrantel pamoate is a widely used anthelmintic compound, effective against a variety of parasitic worm infections such as ascariasis, hookworm infections, enterobiasis (pinworm infection), trichostrongyliasis, and trichinellosis . It is commonly administered orally and is known for its ability to paralyze worms, causing them to lose their grip on the intestinal wall and be expelled from the body .
Mechanism of Action
Target of Action
Pyrantel pamoate is an anthelmintic agent that primarily targets various parasitic worm infections . These include ascariasis, hookworm infections, enterobiasis (pinworm infection), trichostrongyliasis, and trichinellosis . The compound’s primary targets are the nicotinic receptors of these helminths .
Mode of Action
This compound acts as a depolarizing neuromuscular blocking agent . It promotes the release of acetylcholine and inhibits cholinesterase, leading to the stimulation of ganglionic neurons . This results in a longstanding activation of the nicotinic receptors, causing spastic paralysis of the susceptible nematodes . The sudden contraction followed by paralysis causes the worm to lose its grip on the intestinal wall .
Biochemical Pathways
The biochemical pathway affected by this compound involves the neuromuscular junctions of the helminths . By acting as a depolarizing neuromuscular blocking agent, this compound disrupts the normal functioning of the worms’ muscles, leading to their paralysis .
Pharmacokinetics
This compound is poorly absorbed from the gastrointestinal tract, with peak serum concentrations occurring 1-3 hours after a dose . It is partially metabolized in the liver . Approximately 50% of an oral dose is excreted unchanged in feces, and around 7% is excreted in urine as unchanged drug and metabolites .
Result of Action
The result of this compound’s action is the paralysis and subsequent expulsion of the targeted helminths from the host’s system . The paralysis causes the worm to lose its grip on the intestinal wall, allowing it to be passed out of the system by natural processes .
Action Environment
The action of this compound is influenced by the environment within the host’s gastrointestinal tract, where the drug is poorly absorbed . This ensures that the host is unaffected by the small dosage of medication used, while the targeted helminths are effectively paralyzed and expelled
Biochemical Analysis
Biochemical Properties
Pyrantel pamoate acts as a depolarizing neuromuscular blocking agent. It causes prolonged activation of nicotinic acetylcholine receptors on the muscle cells of susceptible nematodes, leading to spastic paralysis . This interaction prevents the worms from maintaining their position in the host’s intestines, resulting in their expulsion. This compound interacts primarily with nicotinic acetylcholine receptors, which are crucial for muscle contraction in nematodes .
Cellular Effects
This compound affects various types of cells by causing paralysis of the muscle cells in nematodes. This paralysis is due to the sustained activation of nicotinic acetylcholine receptors, which disrupts normal muscle function . In addition to its effects on muscle cells, this compound may also influence other cellular processes, such as cell signaling pathways and gene expression, although these effects are less well understood .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to nicotinic acetylcholine receptors on the muscle cells of nematodes . This binding causes a prolonged depolarization of the muscle cell membrane, leading to spastic paralysis. The compound’s action is similar to that of acetylcholine, but it is not degraded by acetylcholinesterase, resulting in sustained receptor activation . This mechanism effectively immobilizes the worms, allowing them to be expelled from the host’s body.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can decrease with prolonged exposure to light and air . In in vitro and in vivo studies, this compound has shown long-term effects on cellular function, including sustained paralysis of nematode muscle cells . The compound’s stability and degradation over time can influence its overall effectiveness.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound is effective in treating parasitic infections without causing significant adverse effects . At higher doses, this compound can cause toxic effects, including nausea, vomiting, and diarrhea . In some cases, excessive doses can lead to respiratory distress and other severe symptoms .
Metabolic Pathways
This compound is poorly absorbed from the gastrointestinal tract, which allows it to act directly on intestinal parasites . The absorbed portion of the drug is metabolized in the liver, where it undergoes rapid metabolism . The primary route of elimination is through the feces, with a smaller portion excreted in the urine . The compound’s poor solubility and limited absorption contribute to its effectiveness against intestinal parasites.
Transport and Distribution
Within the host’s body, this compound is transported and distributed primarily within the gastrointestinal tract . Its poor absorption from the intestines ensures that it remains localized to the site of infection, where it can effectively target parasitic worms . The compound’s distribution is limited to the intestines, with minimal systemic exposure .
Subcellular Localization
This compound’s subcellular localization is primarily within the muscle cells of nematodes . The compound targets nicotinic acetylcholine receptors on the muscle cell membrane, leading to prolonged depolarization and paralysis . This specific localization allows this compound to effectively immobilize the worms, facilitating their expulsion from the host’s body.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrantel pamoate is synthesized through a series of chemical reactions involving pyrantel and pamoic acid. The synthesis begins with the preparation of pyrantel, which is a pyrimidine-derivative compound. The reaction involves the condensation of 1-methyl-2-(2-thienyl)vinyl-5,6-dihydro-4H-pyrimidine with pamoic acid under controlled conditions .
Industrial Production Methods: In industrial settings, this compound is produced using high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product. The USP assay method for this compound involves the use of a bare silica column with a mobile phase of acetonitrile, acetic acid, water, and diethylamine . This method ensures excellent repeatability and high-efficiency symmetrical peaks for both pyrantel and pamoic acid.
Chemical Reactions Analysis
Types of Reactions: Pyrantel pamoate undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its reduction by ferric chloride in a neutral medium, followed by complexation with ferricyanide, 1,10-phenanthroline, or 2,2’-bipyridyl .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ferric chloride, ferricyanide, 1,10-phenanthroline, and 2,2’-bipyridyl. These reactions are typically carried out under neutral or slightly acidic conditions .
Major Products: The major products formed from these reactions include various complexes of pyrantel with ferricyanide, 1,10-phenanthroline, and 2,2’-bipyridyl. These complexes are often used in spectrophotometric assays to determine the concentration of this compound in pharmaceutical formulations .
Scientific Research Applications
Pyrantel pamoate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a standard compound in various analytical techniques, including HPLC and spectrophotometry . In biology and medicine, this compound is extensively studied for its anthelmintic properties and its effectiveness in treating parasitic worm infections . It is also used in veterinary medicine to treat intestinal parasites in animals .
Comparison with Similar Compounds
Pyrantel pamoate is often compared with other anthelmintic drugs such as mebendazole and albendazole. While all three compounds are effective against parasitic worm infections, they differ in their mechanisms of action and spectrum of activity . This compound is unique in its ability to cause spastic paralysis of worms, whereas mebendazole and albendazole work by inhibiting the synthesis of microtubules in the worms . Other similar compounds include fenbendazole and pyrvinium pamoate, each with distinct mechanisms and applications .
Conclusion
This compound is a versatile and effective anthelmintic compound with a wide range of applications in medicine, veterinary science, and research. Its unique mechanism of action and ability to paralyze and expel parasitic worms make it a valuable tool in the treatment of various worm infections.
Properties
IUPAC Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-methyl-2-[(E)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O6.C11H14N2S/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-13-8-3-7-12-11(13)6-5-10-4-2-9-14-10/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2,4-6,9H,3,7-8H2,1H3/b;6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXXZDYPVDOQEE-MXDQRGINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN=C1C=CC2=CC=CS2.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCN=C1/C=C/C2=CC=CS2.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O6.C11H14N2S, C34H30N2O6S | |
| Record name | PYRANTEL PAMOATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20969 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40897057 | |
| Record name | Pyrantel pamoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40897057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pyrantel pamoate is an odorless light yellow to tan crystalline powder. Tasteless. Used medicinally against nematodes in animals. | |
| Record name | PYRANTEL PAMOATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20969 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
| Record name | PYRANTEL PAMOATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20969 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
22204-24-6 | |
| Record name | PYRANTEL PAMOATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20969 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pyrantel pamoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22204-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrantel pamoate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022204246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | pyrantel pamoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757303 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | pyrantel pamoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355080 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrantel pamoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40897057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-methylenebis[3-hydroxy-2-naphthoic] acid, compound with (E)-1,4,5,6-tetrahydro-1-methyl-2-[2-(2-thienyl)vinyl]pyrimidine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRANTEL PAMOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81BK194Z5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
511 to 513 °F (decomposes) (NTP, 1992) | |
| Record name | PYRANTEL PAMOATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20969 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Pyrantel Pamoate against helminths?
A: this compound acts as a depolarizing neuromuscular blocking agent in susceptible helminths. [, , , ] It interacts with acetylcholine receptors at the neuromuscular junction, causing persistent activation and ultimately leading to spastic paralysis of the worm. [, , ] This paralysis prevents the worm from maintaining its position in the host's intestine, leading to its expulsion.
Q2: Does this compound affect calcium channels in helminths?
A: Yes, research suggests that this compound's cholinomimetic action involves the regulation of calcium channels in susceptible nematodes like Setaria cervi. [] Blocking these channels with agents like Nifedipine can inhibit the stimulant effect of this compound. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C34H30N2O6S, and its molecular weight is 594.68 g/mol.
Q4: Are there any established spectroscopic methods for characterizing this compound?
A: Yes, spectrophotometric methods have been developed for the determination of this compound in bulk drugs and pharmaceutical formulations. [] These methods often utilize the absorbance of colored species formed by the reaction of this compound with reagents like Folin-Ciocalteu reagent in an alkaline medium. []
Q5: Against which helminth infections is this compound most effective?
A: Clinical trials and research indicate that this compound is highly effective against Ascaris lumbricoides (roundworm) infections, with cure rates often exceeding 90%. [, , , , , ] It also shows good efficacy against hookworm infections, although cure rates may vary depending on the species and dosage. [, , , , , ]
Q6: What about this compound's effectiveness against Trichuris trichiura (whipworm)?
A: this compound generally shows lower efficacy against Trichuris trichiura compared to other anthelmintics like albendazole or mebendazole. [, , , , , , , ] Studies have reported varying cure rates, but they are often significantly lower than those observed for roundworm or hookworm infections. [, , , , , , , ]
Q7: Is there evidence of this compound resistance in helminths?
A: Yes, there have been reports of emerging this compound resistance in cyathostomins, a type of small strongyle commonly found in horses. [, , ] This resistance highlights the importance of responsible anthelmintic use and regular monitoring of drug efficacy in livestock and companion animal populations.
Q8: What formulations of this compound are available for use?
A: this compound is commonly available in both paste and granule formulations. [] The choice of formulation may depend on factors such as the target species, ease of administration, and palatability. []
Q9: Are there established methods for analyzing this compound residues in pharmaceutical manufacturing?
A: Yes, HPLC methods have been developed and validated for the estimation of this compound residues on surfaces of pharmaceutical manufacturing equipment. [] These methods involve swab sampling and provide a sensitive and specific way to ensure proper cleaning and prevent cross-contamination during the manufacturing process. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


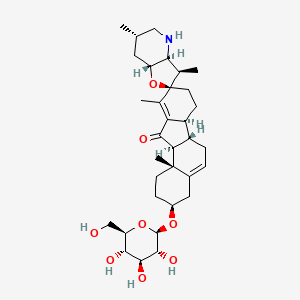
![(2E,4E)-5-[(1S,7S,8S,9R)-7-acetyloxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid](/img/structure/B1679821.png)
